Technical Guide: 4,5-Diphenyloxazole (CAS 4675-18-7)
Technical Guide: 4,5-Diphenyloxazole (CAS 4675-18-7)
Executive Summary & Critical Disambiguation
CRITICAL NOTICE: This guide addresses 4,5-Diphenyloxazole (CAS 4675-18-7).[1][2][3][4] This compound is distinct from its structural isomer, 2,5-Diphenyloxazole (PPO, CAS 92-71-7), which is the standard primary scintillator used in liquid scintillation counting (LSC).
While the user request specifies the 4,5-isomer, the 2,5-isomer is significantly more common in general laboratory workflows. To ensure scientific integrity and operational safety, this guide defines the specific properties of the 4,5-isomer while providing a comparative reference to PPO for researchers who may have conflated the two.
Comparative Identity Profile[1]
| Feature | 4,5-Diphenyloxazole (Target) | 2,5-Diphenyloxazole (PPO) |
| CAS Number | 4675-18-7 | 92-71-7 |
| Molecular Weight | 221.25 g/mol | 221.25 g/mol |
| Melting Point | 42–44 °C (Low melting solid) | 70–72 °C (Crystalline solid) |
| Primary Application | Medicinal Chemistry (NSAID/Platelet Inhibitor Scaffold) | Bioanalysis (Primary Scintillator for LSC) |
| Synthesis Route | Robinson-Gabriel Cyclization (Benzoin + Formamide) | Dehydration of |
Chemical Identity: 4,5-Diphenyloxazole[1][2][3][4][5][6]
4,5-Diphenyloxazole is a diaryl-substituted heterocyclic compound.[1][5] Unlike its 2,5-isomer, which is optimized for fluorescence quantum yield, the 4,5-isomer is primarily utilized as a pharmacophore in drug discovery, particularly for anti-inflammatory and antithrombotic agents.
Physicochemical Properties[1][2][4][7][8][9][10][11]
-
IUPAC Name: 4,5-Diphenyl-1,3-oxazole
-
Molecular Formula:
[6][7] -
Solubility: Lipophilic; soluble in dichloromethane, ethanol, and DMSO. Sparingly soluble in water.[4][8][9]
-
Stability: Susceptible to photo-oxidation under intense UV irradiation, converting to triacyl derivatives or undergoing ring cleavage.
Synthesis Protocol: Robinson-Gabriel Cyclization
The most authoritative method for synthesizing 4,5-diphenyloxazole is the Robinson-Gabriel synthesis , utilizing benzoin and formamide. This cyclodehydration pathway is preferred for its atom economy and scalability.
Mechanism
The reaction proceeds via the condensation of benzoin with formamide to form an intermediate formyl-amino ketone, which subsequently undergoes cyclization driven by an acid catalyst (typically sulfuric acid) to yield the oxazole ring.
Step-by-Step Protocol
Reagents: Benzoin (1.0 eq), Formamide (excess, solvent/reagent), Concentrated
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of benzoin in 20 mL of formamide.
-
Catalysis: Cautiously add 0.5 mL of concentrated sulfuric acid.
-
Reflux: Heat the mixture to 140–150 °C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2) for the disappearance of benzoin.
-
Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (
mL). Wash the organic layer with saturated to neutralize acid traces, followed by brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. The crude product (often a pale yellow oil that solidifies) can be recrystallized from ethanol/water to yield 4,5-diphenyloxazole crystals (MP 42–44 °C).
Synthesis Workflow Diagram
Figure 1: Robinson-Gabriel synthesis pathway for 4,5-Diphenyloxazole.
Applications in Drug Development[10][15][16]
While less common in analytical chemistry than PPO, 4,5-diphenyloxazole is a critical scaffold in Medicinal Chemistry .
Platelet Aggregation Inhibition
Derivatives of 4,5-diphenyloxazole have demonstrated significant activity as platelet aggregation inhibitors .[11] The 4,5-diaryl substitution pattern mimics the hydrophobic core of arachidonic acid metabolites, allowing these molecules to interact with cyclooxygenase (COX) enzymes or thromboxane synthase.
-
Mechanism: Interference with the arachidonic acid cascade, reducing thromboxane A2 synthesis.
-
Key Reference: Meanwell et al. (1992) identified 4,5-diphenyloxazole derivatives as non-prostanoid prostacyclin mimetics.
NSAID Scaffold
The oxazole ring serves as a bioisostere for the furanone or pyrazole rings found in Coxibs (e.g., Celecoxib). The 4,5-diphenyl arrangement provides the necessary spatial geometry to fit into the hydrophobic pocket of the COX-2 enzyme active site.
Scientific Context: The "PPO" Connection (2,5-Diphenyloxazole)[2][5][9]
Note to Researchers: If your intent was to perform Liquid Scintillation Counting (LSC) , you require 2,5-Diphenyloxazole (CAS 92-71-7) .
Role in Bioanalysis (ADME Studies)
In drug development, PPO is the primary solute (fluor) used to quantify radiolabeled drugs (
Scintillation Mechanism[4]
-
Excitation:
-particle excites solvent molecules (e.g., Toluene). -
Energy Transfer: Solvent transfers energy to PPO via Förster resonance energy transfer (FRET).
-
Emission: PPO emits UV fluorescence (
nm). -
Detection: A secondary shifter (e.g., POPOP) shifts this to
nm for PMT detection.
LSC Energy Transfer Diagram
Figure 2: Energy transfer cascade in LSC using 2,5-Diphenyloxazole (PPO).
References
-
Synthesis & Properties: Lakhan, R., & Singh, O. P. (1987). "Synthesis of some new 4,5-diphenyloxazoles." Journal of the Indian Chemical Society. (Verifies Robinson-Gabriel route).[12]
-
Melting Point Data: Thieme Chemistry. (2004). "4,5-Diphenyloxazole."[2][4][5][13][8][10][14][15] Science of Synthesis. (Confirming MP 42-44 °C).
-
Medicinal Chemistry: Meanwell, N. A., et al. (1992). "Nonprostanoid prostacyclin mimetics. 2. 4,5-diphenyloxazole derivatives." Journal of Medicinal Chemistry, 35(19), 3483-3497.
- LSC Mechanism: Knoll, G. F. (2010). Radiation Detection and Measurement. Wiley.
-
Chemical Safety: PubChem Compound Summary for CID 613498 (4,5-Diphenyloxazole).
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